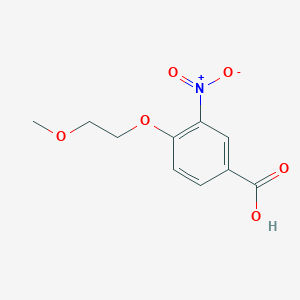

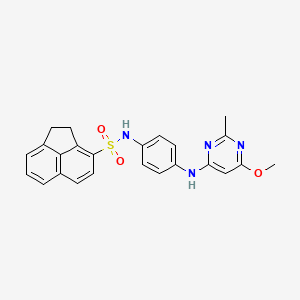

2-(2,2-Difluoroethoxy)-3-methylpyrazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-(2,2-Difluoroethoxy)ethanol” is a chemical compound with the molecular formula C4H8F2O2 . It has a predicted boiling point of 159.4±30.0 °C and a predicted density of 1.149±0.06 g/cm3 . Another similar compound, “2-(2,2-Difluoroethoxy)ethene”, has the molecular formula C4H6F2O and an average mass of 108.087 Da .

Molecular Structure Analysis

The molecular structure of “2-(2,2-Difluoroethoxy)ethanol” can be analyzed based on its molecular formula C4H8F2O2 . Similarly, “2-(2,2-Difluoroethoxy)ethene” has a molecular formula of C4H6F2O .

Physical and Chemical Properties Analysis

“2-(2,2-Difluoroethoxy)ethanol” has a predicted boiling point of 159.4±30.0 °C and a predicted density of 1.149±0.06 g/cm3 . “2-(2,2-Difluoroethoxy)ethene” has a boiling point of 64.5±25.0 °C at 760 mmHg and a density of 1.0±0.1 g/cm3 .

Aplicaciones Científicas De Investigación

Chemical Synthesis and Biological Activity

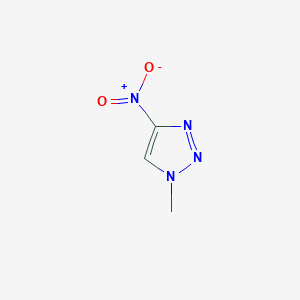

The difluoromethyl group, similar to the one in 2-(2,2-Difluoroethoxy)-3-methylpyrazine, is extensively used in pharmaceuticals and agrochemicals for its ability to act as a hydrogen-bonding donor, a bioisostere, and a lipophilic regulator. This characteristic enhances the binding selectivity and improves the liposolubility of biologically active compounds. The presence of difluoromethylpyrazole scaffolds in compounds indicates significant biological activities, with applications in creating pesticides that have achieved substantial market success (Zeng, Xu, & Ma, 2020).

Regioselectivity and Acaricide Activity

The use of fluorinated alcohols as solvents, including 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), has been found to dramatically increase the regioselectivity in pyrazole formation. This enhanced selectivity is critical in the synthesis of fluorinated analogs of Tebufenpyrad with acaricide activity, showcasing the importance of solvent choice in chemical synthesis for agricultural applications (Fustero et al., 2008).

Biomass-derived Synthesis

An efficient and green method for synthesizing 2-hydroxymethyl-5-methylpyrazine from biomass-derived 1,3-dihydroxyacetone demonstrates the potential of renewable sources for chemical synthesis. The high yield and use of environmentally friendly solvents highlight the sustainable approach towards producing valuable pyrazine derivatives (Song et al., 2017).

Crystal Structural Analysis

The structural analysis of methyl substituted pyrazines, including those similar to this compound, provides insights into the nature of C–H···N interactions. These interactions are crucial for understanding the binding behaviors of pyrazines in various chemical and biological contexts, enabling the design of molecules with desired properties (Thalladi, Gehrke, & Boese, 2000).

Magnetic Behavior in Metal Complexes

The synthesis and study of tetra-μ3-fluorododecakis(5-methylpyrazole-N2)tetrametal(II) tetrakis(tetrafluoroborates) reveal the magnetic properties of fluorine-containing metal complexes. Such research provides foundational knowledge for developing materials with specific magnetic behaviors, useful in various technological applications (Hoedt & Reedijk, 1981).

Safety and Hazards

Propiedades

IUPAC Name |

2-(2,2-difluoroethoxy)-3-methylpyrazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8F2N2O/c1-5-7(11-3-2-10-5)12-4-6(8)9/h2-3,6H,4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCHZVZQHUQWRHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN=C1OCC(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8F2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-Fluorophenyl)-3-[(3-nitropyridin-2-yl)amino]azetidin-2-one](/img/structure/B2554971.png)

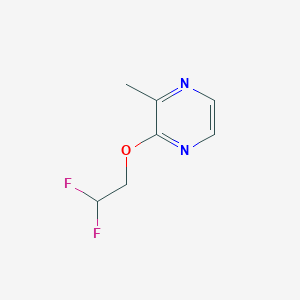

![2-({1-[2-(1H-1,2,3-triazol-1-yl)ethyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine](/img/structure/B2554973.png)

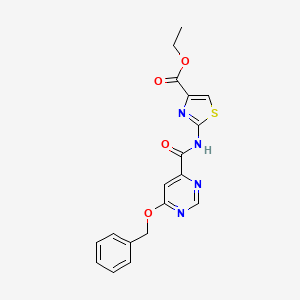

![Ethyl 1-((3-fluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2554975.png)

![3-methyl-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2554981.png)

![ethyl 4-[2-(6-methyl-5-oxo-2H-1,2,4-triazin-3-ylthio)acetylamino]benzoate](/img/structure/B2554988.png)